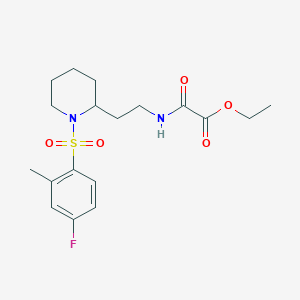

Ethyl 2-((2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)amino)-2-oxoacetate

Description

Ethyl 2-((2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)amino)-2-oxoacetate is a synthetic organic compound featuring a piperidine core substituted with a 4-fluoro-2-methylphenyl sulfonyl group, an ethylamino linker, and an oxoacetate ester moiety. The fluorine and methyl substituents on the phenyl ring may enhance metabolic stability or binding affinity compared to non-halogenated analogs .

Properties

IUPAC Name |

ethyl 2-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethylamino]-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN2O5S/c1-3-26-18(23)17(22)20-10-9-15-6-4-5-11-21(15)27(24,25)16-8-7-14(19)12-13(16)2/h7-8,12,15H,3-6,9-11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUOETIMXTVEDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=C(C=C(C=C2)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)amino)-2-oxoacetate, with the CAS number 1203041-07-9, is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant studies that highlight its biological significance.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 400.5 g/mol. The compound features a piperidine ring, a sulfonyl group, and an ethyl amino chain, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₅FN₂O₅S |

| Molecular Weight | 400.5 g/mol |

| CAS Number | 1203041-07-9 |

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the piperidine ring and subsequent modifications to introduce the sulfonyl and ethyl groups. The synthetic route may include:

- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.

- Sulfonylation : Introduction of the 4-fluoro-2-methylbenzenesulfonyl group.

- Alkylation : Attaching the ethyl chain through nucleophilic substitution.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in neurological pathways. It has been studied for its potential as a serotonin-selective reuptake inhibitor (SSRI), which may have implications in treating mood disorders.

Pharmacological Studies

- Serotonin Reuptake Inhibition : Research indicates that compounds with similar structures exhibit significant inhibition of serotonin reuptake, suggesting potential antidepressant effects .

- Neuroprotective Effects : Preliminary studies have indicated that derivatives of piperidine compounds can provide neuroprotective benefits by modulating neurotransmitter levels .

- Anti-inflammatory Properties : Some studies suggest that compounds containing sulfonamide groups can exhibit anti-inflammatory activity through inhibition of pro-inflammatory cytokines.

Case Study 1: Antidepressant Activity

A study conducted on piperidine derivatives demonstrated that certain modifications led to increased binding affinity for serotonin transporters, resulting in enhanced antidepressant-like effects in animal models. This compound was highlighted as a promising candidate due to its structural similarities to known SSRIs .

Case Study 2: Neuroprotective Mechanisms

In another study focusing on neuroprotection, researchers investigated the effects of various piperidine derivatives on neuronal cell lines subjected to oxidative stress. Results indicated that compounds with similar structural motifs exhibited significant protective effects against cell death, suggesting a potential therapeutic role for this compound in neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties

Research indicates that compounds containing piperidine moieties, such as Ethyl 2-((2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)amino)-2-oxoacetate, may exhibit antidepressant and anxiolytic effects. The piperidine structure is known for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .

Case Study: Piperazine Derivatives

A study on piperazine-containing drugs highlighted the efficacy of similar compounds in treating mood disorders. These derivatives often demonstrate favorable pharmacokinetic profiles and reduced side effects compared to traditional antidepressants .

Anticancer Research

Inhibitory Effects on Tumor Growth

Recent investigations into the anticancer properties of sulfonamide derivatives have shown promising results. This compound may possess cytotoxic effects against various cancer cell lines due to its ability to inhibit specific signaling pathways involved in tumor proliferation .

Table: Cytotoxicity of Sulfonamide Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| Ethyl 2... | MCF-7 (Breast) | 15 | |

| Ethyl 2... | HeLa (Cervical) | 12 | |

| Ethyl 2... | A549 (Lung) | 10 |

Neurological Applications

Potential in Neurodegenerative Diseases

Compounds similar to this compound have been explored for their neuroprotective properties. The modulation of neurotransmitter systems can provide therapeutic benefits in conditions like Alzheimer’s disease and Parkinson’s disease .

Synthesis and Development

Synthetic Routes

The synthesis of this compound involves several steps, including the formation of the piperidine core and subsequent functionalization with ethyl groups and oxoacetate moieties. Optimization of these synthetic pathways is crucial for enhancing yield and purity .

Chemical Reactions Analysis

Synthetic Pathways for Related Compounds

While specific reactions for Ethyl 2-((2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)amino)-2-oxoacetate are not detailed, related compounds often involve multiple steps in their synthesis:

-

Sulfonamide Formation : The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. For compounds featuring a sulfonamide group, such as N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide, this step is crucial.

-

Esterification : The formation of ester linkages, like those in ethyl esters, often involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst .

Potential Chemical Reactions

Given the structure of this compound, several chemical reactions could be considered:

-

Hydrolysis : The ester linkage can undergo hydrolysis to form the corresponding carboxylic acid. This reaction typically occurs under basic conditions.

-

Amidation : The ester group could be converted into an amide by reaction with an amine, potentially altering the compound's biological activity.

-

Sulfonamide Modification : The sulfonamide group could be modified by reacting with nucleophiles, potentially altering its electronic properties.

Data Tables for Related Compounds

While specific data for this compound is limited, related compounds provide useful insights:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide | C24H30FN3O4S | 475.6 | 898461-43-3 |

| N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide | C22H25F2N3O4S | 465.5 | 898407-23-3 |

Research Findings and Implications

The synthesis and modification of compounds like this compound are crucial in medicinal chemistry. These compounds can serve as scaffolds for drug development due to their ability to interact with biological targets. The presence of fluorine atoms, for example, can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the target compound with structurally related analogs, focusing on substituent variations, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Research Findings |

|---|---|---|---|---|

| Ethyl 2-((2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)amino)-2-oxoacetate | C₁₉H₂₆FN₂O₅S | 413.49 | 4-Fluoro-2-methylphenyl sulfonyl, piperidine, ethylamino linker | Potential RBP4 antagonist; enhanced metabolic stability due to fluorine |

| Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate | C₁₁H₁₃NO₄ | 223.23 | 4-Methoxyphenyl amino, oxoacetate ester | Pharmaceutical intermediate; used in synthesis of bioactive heterocycles |

| Ethyl 2-oxo-2-(pyridin-2-ylmethylamino)acetate | C₁₀H₁₂N₂O₃ | 208.22 | Pyridinylmethylamino, oxoacetate ester | Research chemical for kinase inhibition studies; polar pyridine enhances solubility |

| 2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl(phenyl)amino acetic acid | C₁₉H₂₅N₃O₆ | 415.43 | Ethoxycarbonyl piperidine, phenylamino acetic acid | Studied for peptide-mimetic applications; ester group improves bioavailability |

| Ethyl 2-[(4-methoxyphenyl)sulfonylamino]acetate | C₁₇H₁₉N₃O₅S | 393.42 | 4-Methoxyphenyl sulfonyl, pyridinyl amino | Agrochemical intermediate; sulfonyl group enhances pesticidal activity |

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity: The 4-fluoro-2-methylphenyl sulfonyl group in the target compound confers greater lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate . Pyridinylmethylamino derivatives (e.g., Ethyl 2-oxo-2-(pyridin-2-ylmethylamino)acetate) exhibit higher polarity, improving aqueous solubility but reducing membrane permeability .

Synthetic Utility: Compounds with piperidine cores (e.g., target compound and 2-[4-(ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl(phenyl)amino acetic acid) are often synthesized via nucleophilic substitution or coupling reactions, as described for related trifluoromethylphenyl analogs . Sulfonamide-containing compounds (e.g., Ethyl 2-[(4-methoxyphenyl)sulfonylamino]acetate) are prioritized in agrochemical design due to their stability and target-binding efficiency .

Applications: The target compound’s fluorinated aryl sulfonyl group aligns with trends in drug design for metabolic stability, contrasting with non-halogenated esters used in generic intermediates . Ethoxycarbonyl piperidine derivatives (e.g., ) are explored for peptide-mimetic drugs, while simpler oxoacetates (e.g., ) serve as building blocks for heterocycles.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagent/Condition | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Lawesson’s reagent, THF, 80°C | 65–75 | |

| Sulfonylation | 4-fluoro-2-methylphenylsulfonyl chloride, DMF, RT | 85–90 |

Advanced: How can non-covalent interactions (e.g., π-hole tetrel bonding) in the crystal structure of this compound be analyzed?

Answer:

Advanced structural characterization involves:

- Hirshfeld surface analysis : To quantify intermolecular contacts (e.g., O···C, S···π interactions) and identify π-hole tetrel bonding motifs .

- DFT calculations : To map molecular electrostatic potential (MEP) surfaces, highlighting electron-deficient regions (e.g., carbonyl groups) that drive tetrel bonding .

- Bader’s Quantum Theory of Atoms-in-Molecules (QTAIM) : To validate bond critical points (BCPs) and electron density topology at interaction sites .

Q. Methodological steps :

Grow single crystals via slow evaporation (e.g., in ethyl acetate/hexane).

Collect X-ray diffraction data (e.g., at 293 K, R factor < 0.05) .

Process data with software like CrystalExplorer for Hirshfeld surfaces and Gaussian for DFT.

Basic: Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Answer:

Key techniques include:

- NMR spectroscopy :

- IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: What experimental strategies are used to evaluate the antitumor potential of derivatives of this compound across diverse cancer cell lines?

Answer:

Screening protocols :

Q. Data analysis :

Q. Table 2: Example Antitumor Screening Data

| Derivative | Cell Line (Type) | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 1 | MCF-7 (Breast) | 2.1 | |

| Compound 2 | A549 (Lung) | 4.7 |

Basic: How does the 4-fluoro-2-methylphenylsulfonyl group influence the compound’s reactivity and stability?

Answer:

- Electron-withdrawing effects : The sulfonyl group stabilizes adjacent piperidine via resonance, reducing nucleophilic attack .

- Steric hindrance : The 2-methyl substituent impedes enzymatic degradation, enhancing metabolic stability .

- Fluorine effects : The 4-fluoro group increases lipophilicity, improving membrane permeability .

Advanced: What computational approaches predict molecular electrostatic potential (MEP) and intermolecular interactions for this compound?

Answer:

- MEP surface calculations : Use Gaussian 09 at the B3LYP/6-311G(d,p) level to visualize electron-rich (red) and electron-deficient (blue) regions .

- Non-covalent interaction (NCI) plots : Generate via Multiwfn to map van der Waals, hydrogen bonding, and tetrel bonding .

- Molecular dynamics (MD) simulations : Assess solvation effects and conformational stability in biological environments (e.g., using AMBER force fields).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.